Isopropyl cyclopropanesulfonate

Vue d'ensemble

Description

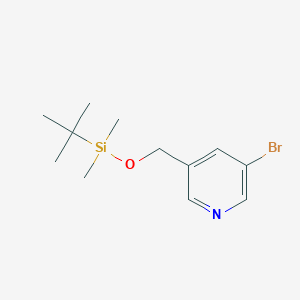

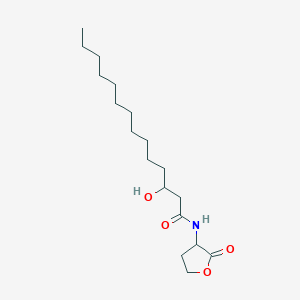

Isopropyl cyclopropanesulfonate is a chemical compound with the molecular formula C6H12O3S . It contains a total of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, and 1 sulfonate .

Molecular Structure Analysis

The molecular structure of Isopropyl cyclopropanesulfonate includes a three-membered cyclopropane ring and a sulfonate group . The molecule has a molecular weight of 164.23 .Physical And Chemical Properties Analysis

Isopropyl cyclopropanesulfonate is a white to yellow to brown powder or crystals or liquid . It has a molecular weight of 164.23 and a molecular formula of C6H12O3S .Applications De Recherche Scientifique

1. Synthesis Applications

Isopropyl cyclopropanesulfonate and its derivatives play a significant role in the synthesis of various compounds. For instance, it is used in the gem-dimethylcyclopropanation of electron-deficient alkenes, leading to the production of gem-dimethylcyclopropane compounds (Edwards et al., 2008). Additionally, isopropylidenediphenylsulfurane, a related compound, reacts with γ-alkoxy αβ—unsaturated esters to produce γ—alkoxy cyclopropane carboxylates, which is crucial for the enantioselective synthesis of deltamethrin, a highly active insecticide (Krief & Dumont, 1988).

2. Catalytic Activity in Esterification

Isopropyl cyclopropanesulfonate is also utilized in catalysis, specifically in the esterification of chloroacetic acid with isopropanol. Studies have shown that catalysts like cerous methanesulfonate and zinc methanesulfonate enhance the esterification yield of isopropyl chloroacetate, demonstrating the potential of isopropyl cyclopropanesulfonate-related compounds in catalysis (Su Ting-ting, 2004); (Ma et al., 2006).

3. Molecular Structure and Rotation Studies

Research on isopropyl carboxaldehyde, which shares structural similarities with isopropyl cyclopropanesulfonate, reveals insights into the molecular structure and internal rotation in these compounds. Studies suggest that gauche conformations predominate in these molecules, providing valuable information about their molecular dynamics (Bartell & Guillory, 1965).

4. Reactivity of Arylsulfonyl Substituted Compounds

Research on arylsulfonyl substituted cyclopropenes, related to isopropyl cyclopropanesulfonate, reveals that soft nucleophiles readily add to the activated pi-bond, leading to the production of various substituted cyclopropanes. This indicates the high reactivity and potential for synthesis applications of such compounds (Padwa & Wannamaker, 1991).

5. Role in Drug Release Systems

In the context of pharmaceuticals, isopropyl cyclopropanesulfonate-related compounds have been explored in drug release systems. For example, sulfopropylated dextran microspheres, which may incorporate isopropyl groups, have been used in cellulose acetate butyrate microcapsules for self-propelled drug release, demonstrating the potential of these compounds in advanced drug delivery technologies (Fundueanu et al., 2005).

Safety And Hazards

Isopropyl cyclopropanesulfonate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of contact, immediate measures such as washing off with soap and plenty of water (for skin contact) or rinsing with water for at least 15 minutes (for eye contact) should be taken .

Propriétés

IUPAC Name |

propan-2-yl cyclopropanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-5(2)9-10(7,8)6-3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRMLHDJNYNCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl cyclopropanesulfonate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine](/img/structure/B175374.png)

![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)

![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)